(2-Amino-3-methylphenyl)acetonitrile
CAS No.:
Cat. No.: VC16236500
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2 |
|---|---|
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 2-(2-amino-3-methylphenyl)acetonitrile |
| Standard InChI | InChI=1S/C9H10N2/c1-7-3-2-4-8(5-6-10)9(7)11/h2-4H,5,11H2,1H3 |
| Standard InChI Key | QTYRTNRMFUZQBD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)CC#N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
(2-Amino-3-methylphenyl)acetonitrile has the molecular formula C₉H₁₀N₂, with a molecular weight of 146.19 g/mol. Its structure consists of a benzene ring with three substituents:
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Amino group (-NH₂) at position 2.
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Methyl group (-CH₃) at position 3.
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Acetonitrile group (-CH₂CN) attached to the benzene ring.
The presence of electron-donating (-NH₂) and electron-withdrawing (-CN) groups creates a polarized aromatic system, influencing reactivity in substitution and addition reactions .
Spectroscopic Data
While direct spectroscopic data for this compound is scarce, analogs such as 2-amino-3-methylpyridine ( ) and phenylalanine methyl ester ( ) provide reference points:
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IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹ for -NH₂), C≡N stretches (~2250 cm⁻¹), and aromatic C-H bends (~750–900 cm⁻¹).
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NMR:
Synthetic Pathways and Optimization
Cyanation of Halogenated Precursors
A plausible method involves the nucleophilic substitution of a halogenated precursor (e.g., 2-amino-3-methylbenzyl chloride) with cyanide ions:
This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C .
Reductive Amination of Nitriles
Alternative routes may employ reductive amination of ketonitriles:
Yields depend on catalyst selection (e.g., Pd/C for nitro reduction) .
Challenges in Purification
Similar to 2-amino-3-hydroxypyridine sulfonate refinement ( ), chromatographic techniques (e.g., silica gel chromatography) or recrystallization (using ethanol/water mixtures) are critical for isolating high-purity product.
Physicochemical Properties
Thermal Stability and Phase Behavior
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (estimated 90–110°C) |
| Boiling Point | Decomposes above 250°C |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| Density | ~1.12 g/cm³ |
The compound’s low water solubility aligns with hydrophobic nitrile-containing analogs ( ).
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediate
The amino and nitrile groups make it a candidate for synthesizing β-lactam antibiotics or kinase inhibitors. For example, analogous structures are pivotal in antiretroviral drugs .
Agrochemical Development
Nitrile functionalities are common in herbicides and pesticides. (2-Amino-3-methylphenyl)acetonitrile could serve as a precursor for sulfonylurea-based herbicides.
Materials Science
Potential use in coordination polymers, leveraging the amino group’s metal-binding capacity and the nitrile’s π-conjugation.
Future Research Directions
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Experimental Characterization: Determination of melting/boiling points, crystallography.
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Biological Activity Screening: Anticancer, antimicrobial assays.
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Process Optimization: Scale-up via continuous-flow reactors.
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